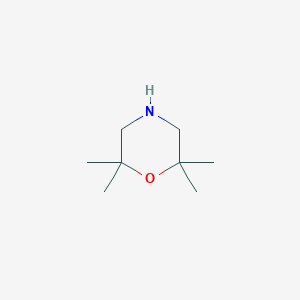

2,2,6,6-Tetramethylmorpholine

概要

説明

2,2,6,6-Tetramethylmorpholine is a chemical compound with the molecular formula C8H17NO . It is used for research and development purposes .

Synthesis Analysis

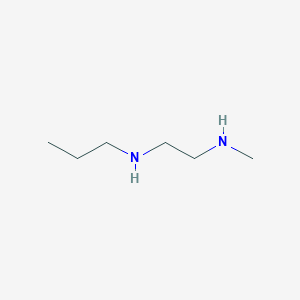

The synthesis of this compound has been investigated in various studies. One approach involves the electrochemical oxidation of 2,2,6,6-tetramethylpiperidine in deoxygenated acetonitrile to give the corresponding N-cyanomethylated products . Another study describes the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring with four methyl groups attached to the 2 and 6 positions . The molecular weight is 143.23 .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in the context of electrochemical oxidation. The process involves one-electron transfer to generate a radical cation, deprotonation to give an aminyl radical, hydrogen abstraction from the solvent to afford a cyanomethylene radical, and cross-coupling with the solvent-derived radical .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 169.0±15.0 °C and a predicted density of 0.840±0.06 g/cm3 . Its pKa is predicted to be 9.12±0.60 .科学的研究の応用

1. Nuclear Magnetic Resonance (NMR) Structural Studies

2,3,5,6-Tetramethylmorpholine's structure has been determined through proton nuclear magnetic resonance studies, which analyze spin–spin coupling constants and conformer distributions at low temperatures. This research contributes to understanding the stereochemistry of methyl groups adjacent to the amine group (Hernestam & Nilsson, 1976).

2. Electrochemical Oxidation Studies

Electrochemical oxidation studies of 2,2,6,6-tetramethylmorpholine in acetonitrile have been conducted. These studies explore the mechanism of N-cyanomethylation, involving one-electron transfer from the compound to generate radical cations and aminyl radicals (Ohmori et al., 1987).

3. Synthesis of Star Polymers and Graft Copolymers

This compound has been utilized in the synthesis of four-armed star polymers of methyl methacrylate and various graft copolymers. This involves a combination of atom transfer radical polymerization and free-radical polymerization, highlighting its role in polymer chemistry (Moschogianni, Pispas, & Hadjichristidis, 2001).

4. Carbon-13 NMR Studies for Conformational Analysis

Carbon-13 NMR spectra of various methyl-substituted morpholines, including 2,3,5,6-tetramethylmorpholine, have been obtained. These studies are crucial for understanding the additive nature of ring carbon shifts and for assigning conformations to specific isomers (Nilsson & Hernestam, 1978).

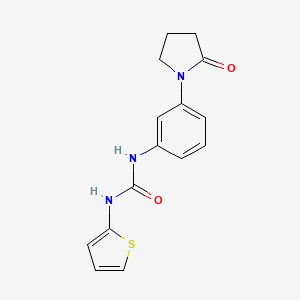

5. Applications in Homogeneous and Heterogeneous Chemical Transformations

The organic nitroxyl radical derivative of this compound, TEMPO, is used in various chemical transformations. Its immobilization on different materials for recovery and reuse in catalysis and synthetic chemistry showcases its multifaceted applications (Beejapur et al., 2019).

6. Study of Biological Membranes

This compound (TEMPO) has been employed in the study of biological membranes in nerve and muscle. Its role as a paramagnetic probe in membrane studies contributes significantly to the understanding of their hydrophobic regions (Hubbell & Mcconnell, 1968).

Safety and Hazards

2,2,6,6-Tetramethylmorpholine is classified as a dangerous substance. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

作用機序

Target of Action

It’s known that the compound undergoes electrochemical oxidation .

Mode of Action

2,2,6,6-Tetramethylmorpholine undergoes a sequence of reactions during its electrochemical oxidation . The process begins with a one-electron transfer from the compound to generate a radical cation. This cation then undergoes deprotonation to form an aminyl radical. The aminyl radical abstracts hydrogen from the solvent to form a cyanomethylene radical. Finally, cross-coupling occurs between the aminyl radical and the solvent-derived radical .

生化学分析

Biochemical Properties

It has been used in the efficient ortho-deprotonation of pyridine-3-carboxamide . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the ortho-deprotonation of pyridine-3-carboxamide

特性

IUPAC Name |

2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-6-8(3,4)10-7/h9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGCGIPIDFQMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19151-69-0 | |

| Record name | 2,2,6,6-tetramethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2722517.png)

![3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid](/img/structure/B2722524.png)

![(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2722528.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropanecarboxamide](/img/structure/B2722530.png)